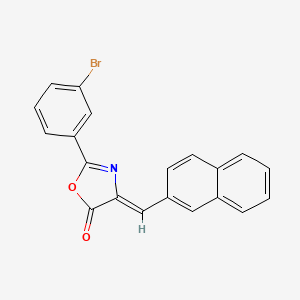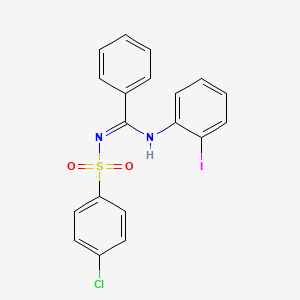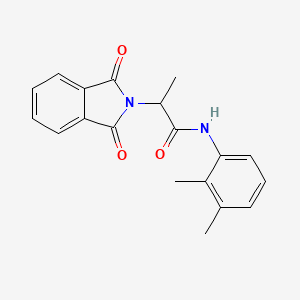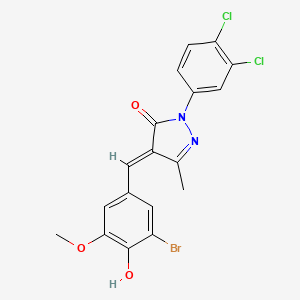![molecular formula C18H13BrN8O2 B11692629 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide CAS No. 329024-50-2](/img/structure/B11692629.png)
1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-N'-[(E)-(3-ブロモフェニル)メチリデン]-4-フェニル-1H-1,2,3-トリアゾール-5-カルボヒドラジドは、ユニークな官能基の組み合わせを特徴とする複雑な有機化合物です。この化合物は、医薬品化学や材料科学など、さまざまな分野における潜在的な用途により注目されています。オキサジアゾール環とトリアゾール環の存在に加えて、ブロモフェニル基とフェニル基は、その多様な化学反応性と潜在的な生物活性に貢献しています。
準備方法
1-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-N'-[(E)-(3-ブロモフェニル)メチリデン]-4-フェニル-1H-1,2,3-トリアゾール-5-カルボヒドラジドの合成は、通常、容易に入手可能な前駆体から出発する複数の手順を伴います。合成経路には、以下の手順が含まれる場合があります。
オキサジアゾール環の形成: これは、適切な前駆体を特定の条件下で環化させることで実現できます。
トリアゾール環の合成:
ブロモフェニル基の導入: これは、求電子置換反応によって行うことができます。
最終化合物の形成: 最後のステップでは、中間体を縮合させて目的の生成物を形成します。
工業生産方法には、収率を向上させ、コストを削減するために、これらの合成経路の最適化が含まれる場合があります。これには、触媒の使用、反応条件の最適化、精製技術が含まれます。
化学反応解析
1-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-N'-[(E)-(3-ブロモフェニル)メチリデン]-4-フェニル-1H-1,2,3-トリアゾール-5-カルボヒドラジドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、強力な酸化剤を使用して酸化することができ、酸化誘導体の生成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: ブロモフェニル基は求核置換反応を起こすことができ、新しい誘導体の生成につながります。
縮合: この化合物は、他のカルボニル含有化合物と縮合反応を起こして、新しい生成物を形成することができます。
これらの反応で使用される一般的な試薬と条件には、強酸、塩基、さまざまな有機溶媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
1-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-N'-[(E)-(3-ブロモフェニル)メチリデン]-4-フェニル-1H-1,2,3-トリアゾール-5-カルボヒドラジドは、いくつかの科学研究への応用があります。
医薬品化学: この化合物のユニークな構造は、特に新しい抗菌剤と抗がん剤の設計における薬物開発の潜在的な候補となっています。
材料科学: この化合物の安定性と反応性は、ポリマーやナノマテリアルを含む新しい材料の開発に適しています。
生物学的研究: この化合物は、酵素阻害や受容体結合など、さまざまな生物学的プロセスを研究するためのプローブとして使用できます。
産業用途: この化合物の反応性と安定性は、他の複雑な有機分子の合成など、さまざまな産業プロセスで役立ちます。
化学反応の分析
1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Condensation: The compound can participate in condensation reactions with other carbonyl-containing compounds to form new products.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new antimicrobial and anticancer agents.
Materials Science: The compound’s stability and reactivity make it suitable for use in the development of new materials, including polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of other complex organic molecules.
作用機序
1-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-N'-[(E)-(3-ブロモフェニル)メチリデン]-4-フェニル-1H-1,2,3-トリアゾール-5-カルボヒドラジドの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、その構造と使用される生物系に応じて、酵素阻害剤または受容体アゴニスト/アンタゴニストとして作用する可能性があります。関与する分子標的と経路には、さまざまな生物学的プロセスに役割を果たす酵素、受容体、その他のタンパク質が含まれます。
類似化合物との比較
1-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-N'-[(E)-(3-ブロモフェニル)メチリデン]-4-フェニル-1H-1,2,3-トリアゾール-5-カルボヒドラジドは、次のような他の類似化合物と比較することができます。
1-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-4-(4-ニトロ-1,2,5-オキサジアゾール-3-イル)-1,2,5-オキサジアゾール: この化合物は、同様のオキサジアゾール環を特徴としていますが、置換基が異なります。
3-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-1,2,4-オキサジアゾール-5(4H)-オン: この化合物は、同様のオキサジアゾール環を持っていますが、オキサジアゾロン環の存在が異なります。
エタノン、1-[1-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-1H-1,2,3-トリアゾール-4-イル]: この化合物は、同様のトリアゾール環を特徴としていますが、置換基が異なります。
1-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-N'-[(E)-(3-ブロモフェニル)メチリデン]-4-フェニル-1H-1,2,3-トリアゾール-5-カルボヒドラジドの独自性は、その官能基の特定の組み合わせにあります。これは、明確な化学的および生物学的特性を与えています。
特性
CAS番号 |
329024-50-2 |
|---|---|
分子式 |
C18H13BrN8O2 |
分子量 |
453.3 g/mol |
IUPAC名 |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-bromophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C18H13BrN8O2/c19-13-8-4-5-11(9-13)10-21-23-18(28)15-14(12-6-2-1-3-7-12)22-26-27(15)17-16(20)24-29-25-17/h1-10H,(H2,20,24)(H,23,28)/b21-10+ |
InChIキー |
NMEGYRRXLXVJFG-UFFVCSGVSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=C(N(N=N2)C3=NON=C3N)C(=O)N/N=C/C4=CC(=CC=C4)Br |
正規SMILES |
C1=CC=C(C=C1)C2=C(N(N=N2)C3=NON=C3N)C(=O)NN=CC4=CC(=CC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692551.png)
![5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11692559.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11692564.png)
![Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B11692570.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11692576.png)
![(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692584.png)
![N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11692586.png)

![(4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692610.png)



![(3E)-1-(biphenyl-4-yl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692641.png)
